molecular formula C21H27ClN6O B5591601 N-(2-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

N-(2-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Cat. No. B5591601
M. Wt: 414.9 g/mol
InChI Key: SDHTUDWHUIJFQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to N-(2-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves multi-step chemical reactions, including acylation, deprotection, and salt formation processes. A scalable and facile synthetic process has been developed for compounds within this class, highlighting the importance of optimizing reaction conditions to achieve high yield and purity (Wei et al., 2016). These processes are crucial for the preparation of compounds with potential inhibitory and biological activities.

Molecular Structure Analysis

The molecular structure of these compounds is complex, featuring a piperazine core substituted with various functional groups. This structural complexity allows for interactions with biological targets at the molecular level, which is essential for their potential therapeutic effects. The molecular interaction studies, such as those conducted by Shim et al. (2002), provide insights into how these compounds could fit into specific receptor sites, impacting their biological activities (Shim et al., 2002).

Chemical Reactions and Properties

Chemical modifications and reactions are central to optimizing the therapeutic potential and pharmacokinetic profiles of these compounds. Studies have shown that altering the pyridine ring to a pyrimidine ring, for instance, can lead to significant improvements in pharmacological profiles (Nie et al., 2020). These modifications can affect the compound's activity, selectivity, and overall effectiveness as potential therapeutic agents.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for the compound's application in drug formulation and delivery. The process development for related compounds emphasizes the importance of achieving high purity and appropriate physical properties for clinical and research applications (Wei et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles, electrophiles, and the ability to undergo various chemical reactions, define the versatility and potential applications of these compounds. The synthesis routes and modifications applied to these compounds aim to enhance their chemical stability, bioavailability, and therapeutic efficacy, as seen in the development of analogs with improved pharmacological profiles (Nie et al., 2020).

Scientific Research Applications

Nonaqueous Capillary Electrophoresis for Quality Control

Nonaqueous capillary electrophoresis has been developed for the separation and analysis of imatinib mesylate (IM) and related substances, including N-(2-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. This method offers a promising approach for the quality control of IM due to its simplicity, effectiveness, and cost-efficiency, providing baseline separation of analytes under optimized conditions. This technique is valuable for ensuring the purity and efficacy of pharmaceutical compounds (Ye et al., 2012).

Anti-inflammatory and Analgesic Activities

Research into the synthesis and evaluation of ibuprofen analogs has revealed that compounds featuring the piperidine moiety, akin to the structure of N-(2-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, exhibit potent anti-inflammatory activity. Such studies highlight the potential of these compounds in developing new therapeutic agents for treating inflammation and pain (Rajasekaran, Sivakumar, & Jayakar, 1999).

Antitumor Activity

A series of novel derivatives incorporating the piperidine-4-carboxamide structure demonstrated significant anti-angiogenic and DNA cleavage activities. These findings suggest their potential as anticancer agents by inhibiting angiogenesis and exerting cytotoxic effects, highlighting a promising avenue for cancer therapy research (Kambappa et al., 2017).

Enzyme Inhibitor Development

The compound has been identified as a key intermediate in the synthesis of enzyme inhibitors, such as those targeting soluble epoxide hydrolase. These inhibitors have shown efficacy in modulating physiological pathways related to inflammation and pain, indicating the compound's utility in the development of new pharmacological agents (Thalji et al., 2013).

Catalyst for Chemical Synthesis

The compound's derivatives have been employed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, showcasing their utility in facilitating chemical reactions with high yield and enantioselectivity. This application is crucial for the synthesis of optically active compounds, which are important in pharmaceuticals and fine chemicals (Wang et al., 2006).

Mechanism of Action

The mechanism of action for this compound is not available .

properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6O/c1-16-5-6-18(17(22)15-16)24-21(29)28-13-11-26(12-14-28)19-7-8-23-20(25-19)27-9-3-2-4-10-27/h5-8,15H,2-4,9-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHTUDWHUIJFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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